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Compound of Interest

Compound Name: 4-Mercapto-4-methyl-2-hexanone

CAS No.: 851768-52-0

Cat. No.: B15193563

Get Quote

Spectroscopic Characterization Guide: 4-
Mercapto-4-methyl-2-hexanone
Executive Summary & Compound Profile
4-Mercapto-4-methyl-2-hexanone (4MMH) is a potent volatile thiol contributing to the

"tropical" and "catty" aroma profiles in Sauvignon Blanc wines, hops, and citrus fruits.[1][2] It

acts as a higher homologue to the industry-standard "cat ketone" (4-Mercapto-4-methyl-2-

pentanone, 4MMP).[2]

Unlike 4MMP, 4MMH is chiral.[1][2] This structural difference fundamentally alters its

spectroscopic fingerprint and sensory properties.[1] This guide provides a technical comparison

to resolve 4MMH from its analogues and impurities, focusing on NMR chirality effects and

Mass Spectrometry fragmentation patterns.[2]
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Property Detail

IUPAC Name 4-sulfanyl-4-methylhexan-2-one

CAS Number 851768-52-0

Molecular Formula

Cngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

H

OS

Molecular Weight 146.25 g/mol

Chirality

One stereocenter at C4.[1][3][4][5][6][7] Exists

as (ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

) and (

) enantiomers.[1]

Odor Threshold

(

)-enantiomer: 0.45 ng/L (Fruity/Currant)(

)-enantiomer: 69 ng/L (Catty/Sulfury)

Comparative Analysis: 4MMH vs. 4MMP
The primary challenge in characterizing 4MMH is distinguishing it from 4MMP. While they share

similar functional groups, the introduction of the ethyl group in 4MMH creates a stereocenter,

destroying the symmetry found in 4MMP.[2]
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Feature
4-Mercapto-4-methyl-2-
pentanone (4MMP)

4-Mercapto-4-methyl-2-
hexanone (4MMH)

Structure
Achiral.[1][2] Gem-dimethyl

group.[1]

Chiral. Methyl + Ethyl group at

C4.[1][2][8]

1H NMR (C3-H)
Singlet (2H).[1][2] Protons are

equivalent.[1]

AB System / Multiplet. Protons

are diastereotopic due to C4

chirality.[1]

Mass Spec (M+) 132 146

Key Fragment 75 (Loss of Acetone group) 89 (Loss of Acetone group)

Spectroscopic Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts are reported in ppm (ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

) relative to TMS in CDCl

.[1][9]

Expert Insight: The critical differentiator in the 1H NMR spectrum is the methylene group at

position 3 (adjacent to the ketone).[1][2] In 4MMP, this is a singlet.[1][2] In 4MMH, the adjacent

chiral center (C4) makes these protons diastereotopic, often splitting them into a complex AB

system or broadening the signal, depending on field strength.[2]

Table 1: 1H NMR Assignment (400 MHz, CDCl

)
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Position

ngcontent-ng-
c2699131324="
" _nghost-ng-
c2339441298="
" class="inline
ng-star-
inserted">

(ppm)

Multiplicity Integration
Assignment
Logic

1 2.18 Singlet (s) 3H

Methyl ketone

(distinctive sharp

singlet).[1]

3 2.65 - 2.85

AB System

(ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-

star-inserted">

Hz)

2H

Diastereotopic

methylene

to carbonyl.[1]

SH 2.1 - 2.3 Broad Singlet 1H

Thiol proton.[1]

Chemical shift

varies with

concentration/H-

bonding.

4-Me 1.42 Singlet (s) 3H

Methyl attached

to chiral center

(deshielded by

S).[1][2]

5 1.60 - 1.75 Multiplet (m) 2H

Methylene of the

ethyl group

(diastereotopic).

[1][2]
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6 0.98

Triplet (t,

ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-

star-inserted">

Hz)

3H

Terminal methyl

of the ethyl

group.

Table 2: 13C NMR Assignment (100 MHz, CDCl

)
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Carbon

ngcontent-ng-
c2699131324=""
_nghost-ng-
c2339441298=""
class="inline ng-
star-inserted">

(ppm)

Type Assignment

C2 (C=O) 208.5 Quaternary

Carbonyl carbon

(typical ketone range).

[1]

C3 54.2

CHngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

-methylene.[1]

C4 46.8 Quaternary

Chiral Center.[1]

Attached to S, Me, Et,

CHngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

.[1][4]

C1 31.5

CHngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

Methyl ketone.[1]
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C5 34.1

CHngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

Methylene of ethyl

group.[1]

C4-Me 26.5 CH Methyl on chiral

center.[1]

C6 8.9 CH Terminal methyl.[1]

B. Mass Spectrometry (EI, 70 eV)
Thiols often show weak molecular ions.[1][2] The fragmentation is driven by alpha-cleavage at

the ketone and sulfur-directed fragmentation.[1]

Fragmentation Pathway:

Molecular Ion:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-

star-inserted">

146 (Trace/Weak).[1]

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Cleavage (Carbonyl): Loss of methyl radical

131.[1]

McLafferty Rearrangement: Not favored due to quaternary C4, but loss of Hngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

S (

) is common in thiols

112.[1]
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Base Peak: Often ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">

43 ([CH

C=O]

) or

55 (hydrocarbon fragment).[1]

Table 3: Key MS Fragments
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ngcontent-ng-
c2699131324=""
_nghost-ng-
c2339441298=""
class="inline ng-
star-inserted">

Abundance Fragment Structure Diagnostic Value

146 < 5% [M] Molecular ion

(confirms MW).[1]

112 15-20%

[M - Hngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

S]

Characteristic thiol

elimination.[1]

103 40-50%

[M - CHngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

CO]

Loss of acetyl group

(alpha cleavage).[1]

89 20-30%

[M - CHngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

C(O)CH

]

Cleavage at C3-C4

bond.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C105420&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C105420&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C105420&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C105420&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193563?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


43 100% (Base)

[CHngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

CO]

Acetyl cation

(standard for methyl

ketones).[1]

Visualization of Characterization Workflows
Diagram 1: Mass Spectrometry Fragmentation Pathway
This diagram illustrates the logical fragmentation steps used to confirm the structure of 4MMH

versus its isomers.

Molecular Ion (M+)
m/z 146

[C7H14OS]+

Acetyl Cation
m/z 43

[CH3-C=O]+

Alpha Cleavage
(Base Peak)

Desulfurized Alkene
m/z 112

[C7H12O]+

- H2S (34 Da)

Thiol Fragment
m/z 89

[C4H9S]+

C3-C4 Bond Break

Neutral Loss
(C5H11S radical)

Click to download full resolution via product page

Caption: EI-MS fragmentation pathways for 4-Mercapto-4-methyl-2-hexanone showing

primary cleavage points.

Diagram 2: Analytical Workflow for Volatile Thiols
Thiols are highly reactive.[1][2] This workflow ensures sample integrity during isolation and

detection.[1][2]
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Sample Preparation (Crucial) Instrumental Analysis

Crude Extract
(Wine/Hop Oil)

Add Antioxidant
(Ascorbic Acid/EDTA)

Prevent Oxidation Derivatization
(p-HMB or Ebselen)

Purification/Stabilization GC Separation
(Chiral Column)

Release Thiol
(pH > 7)

Detection

MS (ID)Structure

SCD (Quant)
Sulfur Specific

Olfactometry

Sensory (R vs S)

Click to download full resolution via product page

Caption: Optimized workflow for isolation and characterization of labile volatile thiols.

Experimental Protocol: Isolation & Verification
Objective: Isolate 4MMH from a complex matrix (e.g., fermentation broth) for spectroscopic

verification without oxidizing the thiol group to a disulfide.

Reagents
Capture Reagent:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">

-Hydroxymercuribenzoate (

-HMB) or 4,4'-dithiodipyridine.[1]

Solvent: Dichloromethane (DCM), HPLC grade.[1][2]

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][2]

Step-by-Step Methodology
Selective Extraction:

Adjust sample pH to 7.0.[1][2]

Add

Validation & Comparative
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-HMB solution (2 mM) to form the non-volatile mercaptide complex.[1]

Wash the aqueous phase with DCM to remove non-thiol volatiles (e.g., esters, alcohols).

[1][2]

Thiol Release:

Add excess DTT or Cysteine to the aqueous phase containing the mercaptide.[1][2]

Adjust pH to 3.0 (acidic conditions favor the free thiol form over the mercaptide).[1][2]

Final Extraction:

Extract the released 4MMH into DCM (ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

mL).

Dry over anhydrous Na

SO

.[1]

Concentrate under a gentle nitrogen stream (Do not use rotary evaporation to dryness;

4MMH is volatile).[1][2]

Analysis:

Inject immediately into GC-MS or dissolve in CDCl

for NMR.[1]

Self-Validating Step: Spike a known concentration of 4MMP (pentanone homologue) as an

internal standard. If the 4MMP peak appears but 4MMH does not, the extraction failed.[1]

[2] If both appear, quantification is valid.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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